2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone
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Overview
Description
2-Bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone is an organic compound that belongs to the class of bromoketones It is characterized by the presence of a bromine atom and a hydroxy group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone can be achieved through several methods. One common approach involves the bromination of 1-[(1R,3R)-3-hydroxycyclohexyl]ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran), room temperature or reflux.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water), room temperature or reflux.
Major Products
Substitution: Corresponding substituted products (e.g., amines, ethers).
Reduction: Alcohol derivatives.
Oxidation: Ketones or carboxylic acids.
Scientific Research Applications
2-Bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Employed in the design of haptens for the screening of specific antibodies.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone involves its reactivity as a bromoketone. The bromine atom and carbonyl group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile . Additionally, the carbonyl group can undergo reduction or oxidation, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-chloro-2-hydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone is unique due to its specific cyclohexyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules and in the study of reaction mechanisms .
Properties
Molecular Formula |
C8H13BrO2 |
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Molecular Weight |
221.09 g/mol |
IUPAC Name |
2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone |
InChI |
InChI=1S/C8H13BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h6-7,10H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
SKKIXYZPTKTCNX-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)O)C(=O)CBr |
Canonical SMILES |
C1CC(CC(C1)O)C(=O)CBr |
Origin of Product |
United States |
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